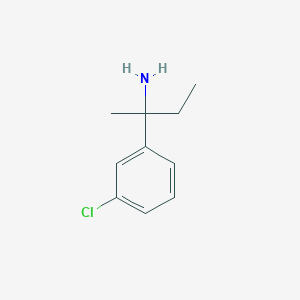

2-(3-Chlorophenyl)butan-2-amine HCl

Description

2-(3-Chlorophenyl)butan-2-amine HCl is a chlorinated amphetamine derivative with a molecular formula of C₁₀H₁₃ClN·HCl (molecular weight: ~220.70 g/mol). The compound features a butan-2-amine backbone substituted with a 3-chlorophenyl group at the second carbon, stabilized as a hydrochloride salt to enhance solubility and stability.

Propriétés

IUPAC Name |

2-(3-chlorophenyl)butan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN/c1-3-10(2,12)8-5-4-6-9(11)7-8/h4-7H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRKSHRJROKAVFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C1=CC(=CC=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications De Recherche Scientifique

2-(3-Chlorophenyl)butan-2-amine HCl has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: It is investigated for its potential therapeutic effects in various diseases, such as cancer and inflammation.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mécanisme D'action

The mechanism by which 2-(3-Chlorophenyl)butan-2-amine HCl exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Positional Isomers: Chlorine Substitution Effects

(a) 3-(2-Chlorophenyl)butan-2-amine HCl

- Structure : Chlorine at the ortho (2-) position on the phenyl ring.

- Predicted collision cross-section (CCS) for [M+H]+ adduct: 139.2 Ų (indicative of compact molecular shape) .

(b) 2-(3-Chlorophenyl)butan-2-amine HCl

- Structure : Chlorine at the meta (3-) position.

- Key Differences: The meta configuration may enhance electronic interactions with biological targets due to favorable dipole alignment. No direct CCS data available, but structural similarity to the ortho isomer suggests comparable size (~140–145 Ų).

Functional Group Variations: Bupropion HCl

- Structure: (±)-1-(3-Chlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanone HCl .

- Key Differences: Propanone backbone vs. butan-2-amine in the target compound. Tert-butylamino group replaces the primary amine, enhancing lipophilicity and altering metabolism. Pharmacology: Bupropion acts as a norepinephrine-dopamine reuptake inhibitor (NDRI), used for depression and smoking cessation. The ketone group is critical for its activity, which the target compound lacks .

Heterocyclic Analogs: Thiazole Derivatives

- Example: [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl monohydrate .

- Key Differences: Incorporation of a thiazole ring increases aromaticity and may improve metabolic stability. Molecular Weight: 279.18 g/mol (vs. 220.70 for the target compound). Solubility: Monohydrate form likely reduces water solubility compared to anhydrous HCl salts.

Physicochemical and Pharmacological Data Table

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.